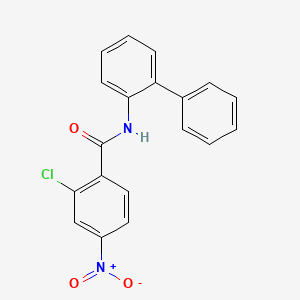
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide is a compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety substituted with a chloro and nitro group on one benzene ring and an amide linkage to the other benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of Amide Linkage: The amide linkage can be introduced by reacting the biphenyl derivative with an appropriate amine. This can be achieved through a condensation reaction using reagents like carbodiimides or by direct amidation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.
化学反应分析
Types of Reactions
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions.
Phosphine Ligands: Used in conjunction with palladium catalysts.
Reducing Agents: Hydrogen gas, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
科学研究应用
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can serve as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The biphenyl moiety can be used in the design of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to undergo specific chemical modifications.
作用机制
The mechanism of action of N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or disrupt microtubule function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved can vary based on the specific modifications and derivatives of the compound.
相似化合物的比较
Similar Compounds
N-(biphenyl-2-yl) tryptoline (BPT): A potent inhibitor of cancer cell growth that does not bind to DNA but inhibits the Cdk4-cyclin D1 complex.
Venetoclax: A Bcl-2 inhibitor used in the treatment of blood cancers, containing a biaryl acylsulfonamide core.
Uniqueness
N-(biphenyl-2-yl)-2-chloro-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile scaffold for various applications.
属性
CAS 编号 |
5345-08-4 |
|---|---|
分子式 |
C19H13ClN2O3 |
分子量 |
352.8 g/mol |
IUPAC 名称 |
2-chloro-4-nitro-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-12-14(22(24)25)10-11-16(17)19(23)21-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
InChI 键 |
LGFUXHLHYSXJJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
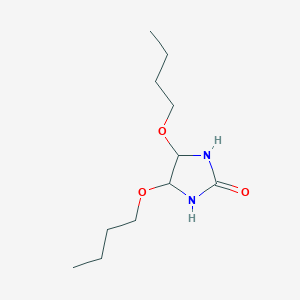
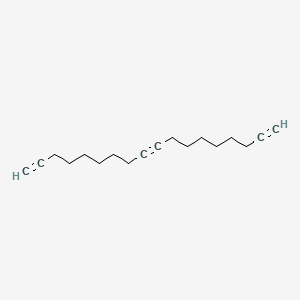
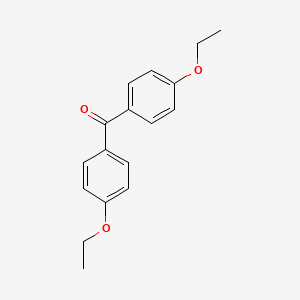
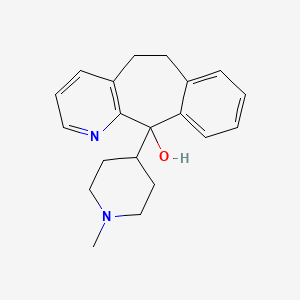


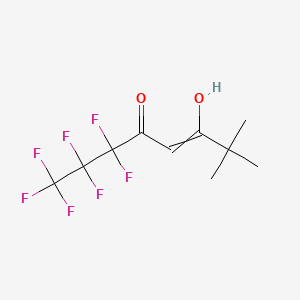
![3-[(5-Bromopyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B14165266.png)
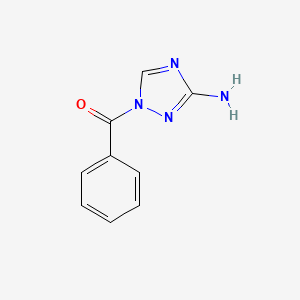
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
